molecular formula C14H22N2 B2598314 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine CAS No. 869945-55-1

1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Cat. No.: B2598314
CAS No.: 869945-55-1
M. Wt: 218.344
InChI Key: TWSCIOBPDLQSBM-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine is a chemical compound with the molecular formula C14H22N2 It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine typically involves the reaction of 4-methylpiperidine with a suitable phenyl derivative. One common method includes the alkylation of 4-methylpiperidine with a phenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 1-Methyl-4-piperidone
  • 1-(1-Methylpiperidin-4-yl)piperazine

Comparison: 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine is unique due to its specific structural features, particularly the presence of both a piperidine ring and a phenyl ethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in specific contexts .

Properties

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-7-9-16(10-8-11)14-5-3-13(4-6-14)12(2)15/h3-6,11-12H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSCIOBPDLQSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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